molecular formula C19H18N6O3 B11047427 2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one

2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one

Cat. No. B11047427
M. Wt: 378.4 g/mol
InChI Key: ZQAVXJQWGHZDBL-UHFFFAOYSA-N
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Description

2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one typically involves multiple steps. One common route includes the formation of the quinazolinone core followed by the introduction of the tetrazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.

Scientific Research Applications

2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core and a tetrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

2-[[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H18N6O3/c1-3-28-16-10-12(8-9-15(16)27-2)18-22-24-25(23-18)11-17-20-14-7-5-4-6-13(14)19(26)21-17/h4-10H,3,11H2,1-2H3,(H,20,21,26)

InChI Key

ZQAVXJQWGHZDBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=NC4=CC=CC=C4C(=O)N3)OC

Origin of Product

United States

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